molecular formula C11H10N2O B6335031 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline CAS No. 1198154-31-2

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline

Cat. No.: B6335031
CAS No.: 1198154-31-2
M. Wt: 186.21 g/mol
InChI Key: QYBBZRJXSQWQHO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound is part of a class of fused heterocyclic structures that have demonstrated a broad spectrum of potential biological activities, making them valuable templates for developing new therapeutic agents. Researchers will find this high-purity compound essential for probing new biological pathways and creating novel molecules. The core structure is closely related to derivatives that have shown promise as potent and selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) . Such inhibitors are a cornerstone of targeted therapy for cancers like non-small cell lung cancer (NSCLC), and this scaffold provides a versatile platform for designing new irreversible or reversible inhibitors to overcome drug resistance mutations . Furthermore, structurally similar [1,4]oxazino quinoline compounds have been investigated for their broad-spectrum antibacterial properties. Some hybrids have been shown to exhibit a unique dual-targeting mechanism of action, potentially inhibiting bacterial lipopolysaccharide transport (by targeting LptA) and topoisomerase IV simultaneously . Beyond oncology and anti-infective research, the quinoline and quinazolinone core is recognized for its diverse pharmacological potential, including applications in antimalarial, anticonvulsant, and anti-inflammatory agent development . This reagent is provided For Research Use Only (RUO) and is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)11-10(7-13-9)12-5-6-14-11/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBBZRJXSQWQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dihydro 2h 1 2 Oxazino 3,2 C Quinoline and Structural Analogues

Established Synthetic Pathways to the Dihydrooxazinoquinoline Core

Traditional methods for building the dihydrooxazinoquinoline core rely on robust and well-understood reaction mechanisms, including Mannich-type reactions, cyclocondensation events, and intramolecular cyclizations.

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an active hydrogen positioned next to a carbonyl group, or other electron-withdrawing group. In the context of quinoline (B57606) chemistry, this reaction provides a direct route to oxazino-fused systems. A notable application involves the use of 8-hydroxyquinoline (B1678124) derivatives as the substrate providing the active hydrogen.

A specific synthesis of oxazino quinoline products has been achieved using 5-chloro-8-hydroxyquinoline (B194070) as the starting material. nih.gov This process involves a reaction with paraformaldehyde, which serves as a one-carbon source, and various primary or secondary amines. The reaction is proposed to proceed through two sequential steps: an initial intermolecular Mannich reaction followed by an intramolecular Mannich reaction to close the oxazine (B8389632) ring. nih.gov This approach has been successful in producing a range of oxazinoquinoline derivatives in yields varying from 40% to 90%. nih.gov The versatility of the amine component allows for the introduction of diverse substituents on the nitrogen atom of the newly formed oxazine ring. nih.govmdpi.comnih.gov

Starting MaterialReagentsProduct TypeReported YieldReference
5-chloro-8-hydroxyquinolineParaformaldehyde, Primary/Secondary AminesSubstituted Oxazinoquinolines40-90% nih.gov

Cyclocondensation and annulation reactions are powerful strategies for constructing heterocyclic rings by forming two new bonds in a single operation from separate reactants. Annulation, the process of building a new ring onto a pre-existing one, is particularly relevant for synthesizing fused systems like the dihydrooxazinoquinoline core.

While direct examples for the target molecule are specific, the principles are well-demonstrated in the synthesis of related fused heterocycles. For instance, regioselective annulation reactions of 8-quinolinesulfenyl halides with various vinyl compounds have been developed to create novel 2H,3H- nih.govnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives, which are structurally analogous to the oxazino compounds. mdpi.comnih.gov This strategy involves the electrophilic attack of the sulfenyl halide on the vinyl group, followed by intramolecular cyclization to form the fused thiazine (B8601807) ring. mdpi.com Similarly, [4+2] annulation reactions based on 2-azidobenzaldehydes represent a versatile method for constructing the quinoline core itself, onto which further rings can be built. nih.gov These examples highlight the potential of annulation strategies, where a suitably functionalized quinoline could react with a two-atom component to form the oxazine ring.

Intramolecular cyclization involves the formation of a ring from a single molecule containing two reactive functional groups. This "ring-closing" approach is a highly effective method for creating heterocyclic systems, as the proximity of the reacting groups often facilitates the reaction.

The synthesis of the oxazine portion of the target scaffold can be understood through analogous reactions forming similar rings. For example, a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, which are derived from α-amino acids, provides a metal-free pathway to 1,3-oxazinane-2,5-diones. frontiersin.orgnih.govsemanticscholar.org This type of transformation showcases the formation of a six-membered oxazine ring through an internal ring-closing event. Another relevant modern strategy is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), which has been successfully applied to the synthesis of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes. nih.gov This demonstrates that ring-closing metathesis is a viable tool for forming heterocyclic rings fused to a benzene (B151609) core, a strategy that could be adapted for the construction of the oxazine ring in the target molecule. nih.gov Formic acid has also been used to catalyze the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones to yield bioactive tricyclic quinazolines. nih.gov

Advanced and Novel Synthetic Approaches

Modern organic synthesis has seen the development of sophisticated methods that offer improved efficiency, selectivity, and milder reaction conditions. These include transition metal-catalyzed reactions and multicomponent protocols.

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing powerful tools for synthesizing complex heterocyclic structures. Catalysts based on copper, rhodium, palladium, and zinc have been employed to construct rings analogous to the oxazine ring in the target scaffold.

An efficient synthesis of the related 3,4-dihydro-1,4-benzoxazine derivatives utilizes a two-step process that hinges on metal catalysis. The first step is a Lewis acid-catalyzed SN2-type ring opening of an activated aziridine (B145994) with a 2-halophenol. This is followed by a crucial Copper(I)-catalyzed intramolecular C-N cyclization to form the oxazine ring with excellent control over stereochemistry. organic-chemistry.org Other metals have also proven effective; for example, silver triflate catalyzes the cyclization of N-propargyl N-sulfonyl amino alcohols to yield 3,4-dihydro-2H-1,4-oxazines at room temperature. organic-chemistry.org Rhodium(II) catalysts have been used in reactions between 1-tosyl-1,2,3-triazoles and halohydrins to produce substituted 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org

Catalyst SystemReaction TypeProduct ScaffoldReference
Lewis Acid then Cu(I)Aziridine ring-opening / Intramolecular C-N cyclization3,4-Dihydro-1,4-benzoxazine organic-chemistry.org
Silver Triflate (AgOTf)Cyclization of N-propargyl N-sulfonyl amino alcohols3,4-Dihydro-2H-1,4-oxazine organic-chemistry.org
Rhodium(II)Reaction of triazoles and halohydrins3,4-Dihydro-2H-1,4-oxazine organic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the starting materials. rsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.

The assembly of complex quinoline-based scaffolds has been effectively achieved using MCRs. A relevant example is the synthesis of dihydroquinoline derivatives fused to a benzoquinone core. nih.gov This reaction involves a three-component condensation of the natural benzoquinone embelin, various anilines, and aromatic aldehydes, catalyzed by silver triflate (AgOTf). The proposed mechanism involves the initial formation of a Knoevenagel adduct, which then undergoes a nucleophilic addition by the aniline (B41778), followed by an electrocyclic ring closure to construct the dihydroquinoline ring system. nih.gov This methodology demonstrates the power of MCRs to rapidly assemble complex, fused heterocyclic systems from simple, readily available starting materials, representing a promising strategy for accessing the 3,4-Dihydro-2H- nih.govnih.govoxazino[3,2-c]quinoline scaffold. nih.gov

Oxidative Cyclization and Rearrangement Processes

Oxidative cyclization serves as a powerful tool for the formation of heterocyclic systems, including quinoline and its fused derivatives. These reactions often involve the formation of key carbon-carbon or carbon-heteroatom bonds in the final ring-closing step, facilitated by an oxidizing agent.

One relevant strategy is the manganese(III)-based oxidative cyclization. For instance, 2-(2-(arylamino)ethyl)malonates, derived from aniline derivatives, undergo efficient cyclization in the presence of manganese(III) acetate. This process proceeds via a formal 6-endo mode cyclization to produce tetrahydroquinolinedicarboxylates in high yields. nii.ac.jp The N-protecting group on the arylaminoethylmalonate substrate, such as N-acyl or N-alkoxycarbonyl groups, influences the reaction's success, with N-acetyl and N-Boc groups providing excellent yields (84% and 82% respectively). nii.ac.jp This methodology provides a foundational approach that could be adapted for the synthesis of oxazinoquinolines by modifying the starting materials.

Furthermore, oxidative annulation strategies are central to modern quinoline synthesis. mdpi.com These can involve transition-metal-catalyzed C-H bond activation, transition-metal-free protocols, or photo-induced cyclizations. mdpi.com For example, the palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines offers a direct route to substituted quinolines. mdpi.com Similarly, iodine-induced [4 + 2] cycloaddition reactions have been developed to synthesize functionalized quinolines from aryl ketones and aromatic amines. mdpi.com While not directly yielding the dihydrooxazinoquinoline core, these oxidative methods highlight the potential for intramolecular cyclization of appropriately substituted anilines to forge the necessary heterocyclic framework. Cooperative bifunctional catalysts based on transition metal oxides/Bi(III) have also been employed for oxidative dehydrogenative couplings to produce quinolines under solvent-free conditions. rsc.org

Principles of Green Chemistry in 3,4-Dihydro-2H-whiterose.ac.uknih.govoxazino[3,2-c]quinoline Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable processes. This involves the use of recyclable catalysts, environmentally benign reaction media, and advanced techniques like continuous flow synthesis.

Development and Utilization of Recyclable Catalysts

The development of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. For quinoline synthesis, various magnetically recoverable nanocatalysts have been reported. One such example is an Fe3O4@SiO2-APTES-TFA core-shell nanocatalyst, which can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. nih.gov Another approach involves using Amberlyst-15, a solid acid resin, as a recyclable catalyst in continuous-flow systems for reactions like the direct azidation of alcohols to form intermediates for benzooxazinone synthesis. organic-chemistry.org Cooperative bifunctional catalysts, such as those based on transition metal oxides and Bi(III), have also proven to be robust and reusable for the synthesis of quinolines via oxidative dehydrogenative couplings. rsc.org

Catalyst SystemApplicationKey FeaturesReference
Fe3O4@SiO2-APTES-TFASolvent-free Friedlander annulation for quinoline synthesisMagnetically recoverable; reusable for at least four runs nih.gov
Amberlyst-15Continuous-flow azidation of alcoholsHeterogeneous solid acid resin; recyclable organic-chemistry.org
Transition metal oxide/Bi(III)Oxidative dehydrogenative coupling for quinoline synthesisRobust; reusable; solvent-free conditions rsc.org

Solvent-Free and Aqueous Reaction Media

Eliminating volatile organic solvents is a key goal of green chemistry. Syntheses of quinoline derivatives have been successfully performed under solvent-free conditions, often facilitated by nanocatalysts at elevated temperatures (e.g., 100 °C). nih.gov This approach not only reduces environmental impact but can also lead to higher yields and easier product isolation.

Aqueous media represents another environmentally friendly alternative. The synthesis of 4-substituted hydroxyalkyl quinolines has been achieved in water using a visible-light-driven process. mdpi.com This reaction utilizes an iron(III) chloride–phenanthroline complex as a catalyst, with blue LED light mediating the transformation under acidic conditions, thus avoiding the need for conventional heating and organic solvents. mdpi.com

Continuous Flow Synthesis Techniques and Process Intensification

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. organic-chemistry.org This technology is particularly well-suited for multi-step syntheses of complex molecules like functionalized benzoxazinones, which are structural analogues of dihydrooxazinoquinolines.

A fully integrated, three-step continuous flow process has been developed for the synthesis of a 4H-benzo- whiterose.ac.uknih.gov-oxazin-3-one intermediate. researchgate.net The sequence involves:

Continuous flow dinitration of an aromatic starting material using a microstructured device.

Continuous flow hydrogenation of the resulting dinitrointermediate over a Pd/C fixed-bed catalyst.

Acid-catalyzed cyclization in a tubular reactor to form the final benzoxazinone (B8607429) product. researchgate.net

Stereoselective Synthesis of Dihydrooxazinoquinolines

The synthesis of enantiomerically pure compounds is of paramount importance, particularly for pharmaceutical applications. Stereoselective methods, such as kinetic resolution, are employed to isolate a single enantiomer from a racemic mixture.

Kinetic Resolution Methodologies for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds. This method has been successfully applied to the synthesis of chiral dihydrobenzoxazines and dihydroquinolines, which are structurally related to the target oxazinoquinoline system.

A highly effective kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines and 3-aryl-3,4-dihydro-2H-1,4-benzoxazines has been achieved using lithiation. whiterose.ac.ukresearchgate.netnih.gov The process involves treating the racemic substrate with n-butyllithium (n-BuLi) and a chiral ligand, typically (-)-sparteine. This chiral base selectively deprotonates one enantiomer at a much faster rate than the other. The unreacted, slower-reacting enantiomer can then be recovered with high enantiomeric purity. whiterose.ac.uknih.gov This method has demonstrated high enantioselectivities, with enantiomeric ratios (er) reaching up to 99:1. researchgate.netnih.gov The resulting enantioenriched dihydroquinolines can be further functionalized to access a variety of chiral derivatives. nih.gov

Substrate TypeReagentsKey OutcomeAchieved Enantiomeric Ratio (er)Reference
N-Boc-2-aryl-1,2-dihydroquinolinesn-BuLi, (+)-sparteineKinetic resolution via deprotonationUp to 96:4 nih.gov
3-Aryl-3,4-dihydro-2H-1,4-benzoxazinesn-BuLi, sparteineHighly enantioselective access to benzoxazinesNot specified whiterose.ac.uk
N-Boc-2-aryl-1,2-dihydroquinolinesn-BuLi, sparteineEnantiomerically enriched dihydroquinolinesUp to 99:1 researchgate.netnih.gov

Chiral Auxiliary and Organocatalysis in Asymmetric Synthesis

The establishment of stereocenters in the synthesis of complex heterocyclic scaffolds such as 3,4-Dihydro-2H- nih.govwikipedia.orgoxazino[3,2-c]quinoline and its analogues is a focal point of modern synthetic chemistry. Asymmetric synthesis, the practice of selectively producing one enantiomer of a chiral molecule, is paramount in drug discovery and development, where the physiological activity of a compound is often dictated by its stereochemistry. To this end, two powerful strategies, the use of chiral auxiliaries and the application of organocatalysis, have emerged as robust methods for controlling stereochemical outcomes.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. The auxiliary is subsequently removed to yield the enantiomerically enriched product. This method relies on the steric and electronic properties of the auxiliary to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one diastereomer over the other.

Organocatalysis, on the other hand, utilizes small, chiral organic molecules to accelerate a chemical reaction enantioselectively. These catalysts, often derived from naturally occurring substances like amino acids and alkaloids, offer a metal-free alternative to traditional transition-metal catalysis and are valued for their operational simplicity, stability, and lower toxicity.

While specific applications of these methodologies to the precise 3,4-Dihydro-2H- nih.govwikipedia.orgoxazino[3,2-c]quinoline framework are not extensively documented in publicly available research, the principles can be effectively illustrated through their successful application in the synthesis of structurally analogous systems, particularly 3,4-dihydro-2H-1,4-benzoxazines.

Chiral Auxiliary in Diastereoselective Synthesis of N-Heterocycles

The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of a wide array of chiral compounds. One of the most recognized and versatile auxiliaries is pseudoephedrine. wikipedia.orgacs.org It can be readily acylated to form amides, and the resulting enolates undergo highly diastereoselective alkylations. acs.org The stereochemical outcome is directed by the chiral scaffold of the pseudoephedrine, which effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. wikipedia.org

A notable example of this approach is the asymmetric alkylation of pseudoephedrine amides. In these reactions, the amide is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, often exceeding 95% de. The chiral auxiliary can then be cleaved under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid, which can be further elaborated into other functional groups. harvard.edu

While a direct application to the synthesis of 3,4-Dihydro-2H- nih.govwikipedia.orgoxazino[3,2-c]quinoline is not available, the principles of using pseudoephedrine and the closely related pseudoephenamine as chiral auxiliaries have been demonstrated in the asymmetric synthesis of various N-heterocyclic compounds. nih.govnih.gov For instance, the diastereoselective alkylation of pseudoephenamine amides has been shown to be highly effective, even for the construction of challenging quaternary stereocenters. nih.govharvard.edu

The general success of this methodology in creating stereocenters in acyclic precursors suggests its potential applicability in a multi-step synthesis of chiral 3,4-Dihydro-2H- nih.govwikipedia.orgoxazino[3,2-c]quinoline analogues. A hypothetical route could involve the asymmetric alkylation of a suitably functionalized precursor, followed by cyclization to form the oxazine ring. The diastereoselectivity of the key alkylation step would be crucial for establishing the final enantiomeric purity of the target molecule.

Below is a data table illustrating the high diastereoselectivities typically achieved in the alkylation of pseudoephedrine amides, which serves as a testament to the power of this chiral auxiliary.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides

Entry Electrophile (R-X) Product (R) Diastereomeric Excess (de)
1 CH₃I CH₃ >95%
2 CH₃CH₂I CH₃CH₂ >95%
3 PhCH₂Br PhCH₂ >95%
4 Allyl Bromide CH₂=CHCH₂ >95%

This table is illustrative of the high diastereoselectivities commonly observed in the alkylation of pseudoephedrine amides and is based on generally reported outcomes in the scientific literature.

Organocatalysis in Asymmetric Synthesis of Benzoxazine Analogues

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. A pertinent example is the asymmetric chlorocyclization of o-vinylanilides to produce chiral 3,4-dihydro-2H-1,4-benzoxazines, which are close structural analogues of the quinoline-fused system of interest.

In a reported study, a chiral phosphoric acid derivative was employed as the organocatalyst. This catalyst activates the substrate through hydrogen bonding, creating a chiral environment that directs the enantioselective attack of the nitrogen atom onto the double bond, which is activated by an electrophilic chlorine source. This methodology provides access to a range of chiral benzoxazines in good to excellent yields and with high levels of enantiocontrol.

The reaction conditions were optimized by screening various catalysts, solvents, and chlorine sources. The results indicated that a specific binaphthyl-derived phosphoric acid catalyst provided the best combination of reactivity and enantioselectivity. The reaction proceeds smoothly at room temperature, making it an operationally simple and attractive method for the synthesis of these chiral heterocycles.

The detailed findings from this research are summarized in the table below, showcasing the effectiveness of organocatalysis in the asymmetric synthesis of these important structural motifs.

Table 2: Organocatalytic Asymmetric Chlorocyclization for the Synthesis of Chiral 3,4-Dihydro-2H-1,4-benzoxazines

Entry Substrate (R group) Yield (%) Enantiomeric Excess (ee)
1 H 95 90%
2 4-Me 92 91%
3 4-OMe 99 88%
4 4-F 93 92%
5 4-Cl 96 90%
6 4-Br 97 89%
7 3-Me 85 85%

Data presented in this table is a representation of findings for the organocatalytic synthesis of benzoxazine analogues and illustrates the potential of this methodology for related systems.

The successful application of organocatalysis to the synthesis of chiral benzoxazines provides a strong precedent for its potential use in the asymmetric synthesis of 3,4-Dihydro-2H- nih.govwikipedia.orgoxazino[3,2-c]quinoline. The development of a similar organocatalytic cyclization strategy for a suitable quinoline-based precursor could provide a direct and efficient route to the enantiomerically enriched target compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, revealing the connectivity and stereochemistry of the molecule.

Although specific experimental NMR data for 3,4-Dihydro-2H- ualberta.canih.govoxazino[3,2-c]quinoline is not extensively reported in peer-reviewed literature, its expected spectral features can be predicted based on its constituent functional groups and by analogy to related structures. nih.govbeilstein-journals.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic protons on the dihydro-oxazine ring and the aromatic protons of the quinoline (B57606) moiety. The two methylene (B1212753) groups (-O-CH₂- and -N-CH₂-) would likely appear as multiplets in the upfield region (approx. 3.5-5.0 ppm). The protons on the fused benzene (B151609) ring and the pyridine (B92270) ring of the quinoline system would resonate in the downfield aromatic region (approx. 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns providing definitive information about their relative positions. The N-H proton of the oxazine (B8389632) ring would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing the expected number of carbon signals. Aliphatic carbons from the dihydro-oxazine ring would resonate in the upfield region, while the aromatic and heteroaromatic carbons of the quinoline core would appear in the downfield region (typically 110-160 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-Dihydro-2H- ualberta.canih.govoxazino[3,2-c]quinoline Note: These are hypothetical values based on general principles and data from analogous structures.

Atom Type Predicted Chemical Shift (ppm) Expected Multiplicity
Aromatic C-H (Quinoline)6.5 - 8.5d, t, m
-O-CH₂- (Oxazine)4.0 - 5.0t or m
-N-CH₂- (Oxazine)3.5 - 4.5t or m
N-HVariable, broad ss (broad)
Aromatic/Heteroaromatic C (¹³C)110 - 160-
Aliphatic C (¹³C)40 - 70-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula (C₁₁H₁₀N₂O) with high accuracy.

The Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum of 3,4-Dihydro-2H- ualberta.canih.govoxazino[3,2-c]quinoline would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the dihydro-oxazine ring, such as the loss of formaldehyde (B43269) (CH₂O) or other small neutral fragments, which is a characteristic pathway for similar heterocyclic systems. semanticscholar.orgchempap.org Analysis of these fragments helps to piece together the molecular structure, confirming the fusion of the quinoline and oxazine rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3,4-Dihydro-2H- ualberta.canih.govoxazino[3,2-c]quinoline is expected to display several characteristic absorption bands.

Table 2: Expected Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H (Amine)3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
C=C / C=N (Aromatic)1500 - 1650Stretching
C-O-C (Ether)1050 - 1250Asymmetric Stretching

The presence of a sharp to medium band in the 3300-3500 cm⁻¹ region would indicate the N-H stretch. Absorptions above 3000 cm⁻¹ would correspond to aromatic C-H stretches, while those just below 3000 cm⁻¹ would be due to the aliphatic C-H stretches of the oxazine ring. The fingerprint region would contain a complex pattern of absorptions, including the characteristic C-O-C stretch of the ether linkage.

X-ray Crystallography for Absolute Configuration and Conformation Determination

Should a suitable single crystal of 3,4-Dihydro-2H- ualberta.canih.govoxazino[3,2-c]quinoline be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. nih.gov

This method would unambiguously confirm the connectivity of the fused ring system and reveal the conformation of the non-aromatic dihydro-oxazine ring, which typically adopts a half-chair or boat-like conformation. researchgate.net Furthermore, it would detail intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing. For derivatives with chiral centers, X-ray crystallography of a single crystal is the gold standard for determining the absolute configuration.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are fundamental for assessing the purity of a chemical sample. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase such as acetonitrile/water or methanol/water, would be developed to separate the target compound from any impurities or starting materials. The purity would be determined by the relative area of the main peak in the chromatogram.

The parent compound, 3,4-Dihydro-2H- ualberta.canih.govoxazino[3,2-c]quinoline, is achiral. However, if any derivatives possess stereocenters, Chiral HPLC would be essential for separating the enantiomers. This technique uses a chiral stationary phase to differentiate between the R and S enantiomers, allowing for the determination of the enantiomeric excess (ee), a critical parameter for chiral molecules. organic-chemistry.org

Table of Mentioned Compounds

Compound Name
3,4-Dihydro-2H- ualberta.canih.govoxazino[3,2-c]quinoline
Acetonitrile

Computational and Theoretical Investigations of 3,4 Dihydro 2h 1 2 Oxazino 3,2 C Quinoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in computational chemistry for elucidating the properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost in studying quinoline (B57606) and quinazoline (B50416) derivatives. sapub.org

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like 3,4-Dihydro-2H- nih.govoxazino[3,2-c]quinoline, which contains a non-aromatic oxazine (B8389632) ring, conformational analysis would be performed to identify the most stable conformers (e.g., chair, boat, or twist conformations of the oxazine ring) and the energy barriers between them.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity. For similar heterocyclic systems, the distribution of HOMO and LUMO orbitals is analyzed to identify the electron-rich and electron-poor regions of the molecule.

Prediction of Chemical Reactivity via Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For quinoline derivatives, MEP maps help identify how substituents and fused rings influence the reactivity of the heterocyclic core.

Molecular Dynamics Simulations for Exploring Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like 3,4-Dihydro-2H- nih.govoxazino[3,2-c]quinoline, MD simulations would be employed to explore its conformational landscape in a simulated environment, such as in a solvent like water. These simulations provide insights into the dynamic behavior, flexibility, and intermolecular interactions of the molecule, which are crucial for understanding its behavior in a biological or chemical system. While MD simulations have been used to study the interaction of quinazoline derivatives with biological targets, specific studies on the conformational dynamics of the title compound are not available.

In Silico Prediction of Derived Chemical Descriptors (e.g., Topological Polar Surface Area, Lipophilicity)

In silico methods are used to predict various physicochemical properties of a molecule, which are important in fields like drug discovery. These descriptors help in assessing the "drug-likeness" of a compound.

Topological Polar Surface Area (TPSA): TPSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Lipophilicity (LogP): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a measure of a molecule's oil-water solubility. It is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

While these properties can be readily calculated using various software packages, specific, experimentally validated or peer-reviewed published data for 3,4-Dihydro-2H- nih.govoxazino[3,2-c]quinoline were not found in the searched literature.

Structure Activity Relationship Sar Studies: Mechanistic and Chemical Insights

Elucidation of Structural Elements Influencing Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the 3,4-Dihydro-2H- nih.govmdpi.comoxazino[3,2-c]quinoline scaffold are intricately governed by the interplay of its constituent structural elements. The fusion of the quinoline (B57606) and oxazine (B8389632) rings creates a unique electronic and steric environment that dictates its reaction pathways.

Key structural features influencing its chemical behavior include:

The Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom imparts basicity to the molecule and serves as a key site for hydrogen bonding. This nitrogen can also act as a nucleophile in various reactions.

The Oxazine Ring: The oxygen and nitrogen atoms within the oxazine ring introduce heteroatomic effects, influencing the electron density distribution across the entire heterocyclic system. The conformation of this ring, which can exist in semi-chair and semi-boat forms, also plays a role in determining the accessibility of reactive sites.

The Benzene (B151609) Ring of the Quinoline Moiety: This aromatic ring is susceptible to electrophilic substitution reactions. The position of these substitutions is directed by the electron-donating or electron-withdrawing nature of the fused heterocyclic system.

The C=N bond of the Quinoline: This imine-like functionality can be a site for nucleophilic addition reactions.

The regioselectivity of reactions involving this scaffold is highly dependent on the nature of the substituents. For instance, in related heterocyclic systems like functionalized 3,4-dihydro-2H-1,4-thiazines, the nature of substituents on the ring system has been shown to greatly affect the regioselectivity of annulation reactions. rsc.org This principle can be extrapolated to the oxazinoquinoline system, where different substituents would similarly direct the outcome of chemical transformations.

Analysis of Substituent Effects on Intermolecular Interactions at a Chemical Level

Substituents on the 3,4-Dihydro-2H- nih.govmdpi.comoxazino[3,2-c]quinoline core have a profound impact on its intermolecular interactions, which are crucial for its chemical and physical properties. These interactions include hydrogen bonding, π–π stacking, and van der Waals forces.

A study on related oxazino-quinoline derivatives as GLI1 inhibitors provides valuable insights into these effects. nih.gov For example, the introduction of a hydroxyl group at the 8-position of the quinoline ring can introduce an additional hydrogen bond donor/acceptor site. nih.gov This can lead to specific interactions, such as the formation of a hydrogen bond with the terminal carboxyl group of an amino acid like glutamic acid in a protein binding pocket. nih.gov

The nature and position of substituents on the quinoline and any appended phenyl rings can modulate the electronic properties of the molecule, thereby influencing its ability to participate in π–π stacking interactions. For instance, electron-withdrawing groups like halogens can alter the quadrupole moment of the aromatic system, affecting its stacking geometry and strength.

The following table summarizes the observed effects of various substituents on the intermolecular interactions of oxazinoquinoline analogues:

SubstituentPositionEffect on Intermolecular Interactions
Unsubstituted-Baseline level of interaction.
4-ClQuinolineWeak reduction in protein level, suggesting altered interactions. nih.gov
2-ClQuinolineWeak reduction in protein level, indicating modified binding. nih.gov
4-MeQuinolineWeak reduction in protein level, implying a change in intermolecular forces. nih.gov
4-iPrQuinolineStrong reduction of protein level, suggesting significantly enhanced interactions. nih.gov
4-diethylaminoQuinolineStrong reduction of protein level, indicating potent intermolecular binding. nih.gov
BenzylC7 of QuinolineImportant for activity, suggesting a key hydrophobic interaction. nih.gov
AlkoxyC4 of QuinolineModest effect on protein level reduction. nih.gov
FluoroC8 of QuinolineDetrimental to activity, indicating unfavorable interactions. nih.gov

Rational Design Principles for Modulating Binding Mechanisms with Specific Molecular Motifs

The rational design of 3,4-Dihydro-2H- nih.govmdpi.comoxazino[3,2-c]quinoline derivatives with specific binding properties relies on a thorough understanding of the SAR principles discussed above. Key strategies for modulating binding mechanisms include:

Introduction of Hydrogen Bond Donors and Acceptors: The strategic placement of functional groups capable of hydrogen bonding, such as hydroxyls, amines, and amides, can enhance binding affinity and specificity. For example, the quinoline nitrogen and the oxygen of the oxazine ring can act as hydrogen bond acceptors. nih.gov

Modulation of Hydrophobicity: The introduction of lipophilic or hydrophilic substituents can alter the compound's solubility and its ability to interact with hydrophobic pockets in a binding site. The addition of alkyl or aryl groups can enhance hydrophobic interactions.

Steric Modifications: The size and shape of substituents can be varied to optimize the fit of the molecule within a specific binding site. Bulky groups can be used to probe the steric tolerance of a binding pocket or to block metabolic pathways. researchgate.netmanchester.ac.uk

Electronic Tuning: The electronic properties of the scaffold can be fine-tuned by introducing electron-donating or electron-withdrawing groups. This can influence the strength of electrostatic and π-stacking interactions.

A computational approach, such as pharmacophore modeling, can be employed to identify key features required for binding. nih.gov For instance, a model for related GLI1 inhibitors identified hydrogen bond acceptors and hydrophobic regions as crucial for activity. nih.gov Such models can guide the design of new derivatives with improved binding characteristics.

Comparative Chemical Analysis of Oxazinoquinoline Analogues and Related Heterocycles

The chemical properties of 3,4-Dihydro-2H- nih.govmdpi.comoxazino[3,2-c]quinoline can be better understood by comparing it with its analogues and other related heterocyclic systems.

Quinoline: The parent quinoline scaffold is a versatile building block in medicinal chemistry. nih.gov Its derivatives have shown a wide range of biological activities. The fusion of the oxazine ring to the quinoline core in 3,4-Dihydro-2H- nih.govmdpi.comoxazino[3,2-c]quinoline introduces conformational constraints and alters the electronic properties compared to simple quinolines.

Benzoxazines: 3,4-Dihydro-2H-benzo nih.govmdpi.comoxazine derivatives share the oxazine ring but have a benzene ring instead of a quinoline. nih.gov This simplification removes the basic nitrogen of the quinoline, leading to different acid-base properties and reactivity patterns. Studies on benzoxazines provide insights into the chemistry of the oxazine portion of the target molecule. researchgate.netshd-pub.org.rs

Thiazinoquinolines: The replacement of the oxygen atom in the oxazine ring with a sulfur atom gives thiazinoquinoline analogues. mdpi.com This substitution significantly impacts the geometry and electronic nature of the heterocyclic ring. Sulfur is less electronegative and larger than oxygen, which can lead to different bond angles and lengths, as well as altered reactivity and intermolecular interactions.

Oxazino[2,3-f]quinazoline: This isomer, where the oxazine ring is fused to a quinazoline (B50416) core, has also been explored. nih.govnih.gov The presence of an additional nitrogen atom in the quinazoline ring system further modifies the electronic landscape and potential for hydrogen bonding compared to the oxazinoquinoline scaffold.

This comparative analysis highlights how the specific arrangement of heteroatoms and fused rings in 3,4-Dihydro-2H- nih.govmdpi.comoxazino[3,2-c]quinoline defines its unique chemical character, distinguishing it from other related heterocyclic systems.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for constructing the 3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline core?

  • Methodological Answer : The core structure is typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example, copper-catalyzed Ugi reactions enable the formation of fused oxazinoquinoline derivatives through tandem cyclization and arylation steps. Microwave-assisted synthesis has also been employed to improve reaction efficiency and yield . Additionally, three-component reactions involving quinoline derivatives and carbonyl compounds can generate structurally diverse analogs .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Advanced spectroscopic techniques are critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions.
  • X-ray crystallography : Resolves absolute stereochemistry in spirocyclic derivatives (e.g., spiro[indoline-3,6'-[1,4]oxazino[4,3-a]pyrrolo[4,3,2-de]quinoline]) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, as demonstrated in studies on ofloxacin impurities .

Q. What biological targets are associated with this compound derivatives?

  • Methodological Answer : These compounds exhibit activity against kinases (e.g., EGFR-TKIs) and receptors (e.g., 5-HT4_4 antagonists). For instance, derivatives with aminopropylamine side chains show G-quadruplex (G4) stabilization, linked to telomerase inhibition in cancer cells . Biological assays (e.g., FRET-based melting temperature analysis) are used to quantify target engagement .

Advanced Research Questions

Q. How can synthetic efficiency be optimized for high-yield production of oxazinoquinoline derivatives?

  • Methodological Answer : Key strategies include:

  • Catalyst optimization : Copper(I) catalysts in Ugi reactions enhance regioselectivity and reduce byproducts .
  • Microwave irradiation : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in cyclization steps .

Q. How can contradictions in pharmacological data for oxazinoquinoline derivatives be resolved?

  • Methodological Answer : Discrepancies in biological activity (e.g., EGFR vs. G4 targeting) may arise from assay conditions or structural promiscuity. Mitigation strategies include:

  • Dose-response validation : Use IC50_{50}/EC50_{50} curves to confirm target specificity .
  • Computational docking : Predict binding modes to distinguish off-target effects (e.g., AutoDock Vina for kinase vs. G4 interactions) .
  • Orthogonal assays : Combine enzymatic assays (e.g., telomerase inhibition) with cellular cytotoxicity screens .

Q. What strategies are effective for designing oxazinoquinoline derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Structural modifications guided by SAR studies:

  • Side-chain engineering : Introducing alkylamine or piperazinyl groups enhances water solubility and blood-brain barrier penetration .
  • Bioisosteric replacement : Substituting oxygen with sulfur in the oxazine ring improves metabolic stability .
  • Prodrug approaches : Esterification of carboxylic acid groups (e.g., in ofloxacin analogs) increases oral bioavailability .

Q. What mechanistic insights exist for the cyclization steps in oxazinoquinoline synthesis?

  • Methodological Answer : Studies suggest:

  • 1,4-Dipolar intermediates : Observed in quinoline-DMAD zwitterion reactions, driving [1,4]-oxazinoquinoline formation .
  • Kinetic vs. thermodynamic control : Microwave conditions favor kinetic products, while prolonged heating yields thermodynamically stable isomers .
  • Acid catalysis : Protonation of carbonyl groups accelerates ring closure in spirocyclic derivatives .

Q. How are analytical methods tailored to assess purity in oxazinoquinoline-based APIs?

  • Methodological Answer : Regulatory-grade techniques include:

  • HPLC-PDA : Detects impurities down to 0.1% levels (e.g., ofloxacin EP impurity E quantification) .
  • LC-MS/MS : Identifies trace byproducts via fragmentation patterns .
  • Chiral chromatography : Resolves enantiomers in spirocyclic derivatives using cellulose-based columns .

Q. What in vivo models are suitable for toxicity profiling of oxazinoquinoline derivatives?

  • Methodological Answer : Preclinical models include:

  • Rodent acute toxicity : Single-dose studies (OECD 423) to determine LD50_{50} .
  • Genotoxicity assays : Ames test for mutagenicity and comet assay for DNA damage .
  • Cardiovascular safety : Langendorff heart preparations assess 5-HT4_4-mediated arrhythmia risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.